molecular formula C19H18N2O6 B2382793 2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 873570-65-1

2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B2382793
CAS No.: 873570-65-1
M. Wt: 370.361
InChI Key: FLECAFWHJUDDTR-UHFFFAOYSA-N
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Description

This compound belongs to a class of fused pyran derivatives synthesized via multi-component reactions involving substituted aldehydes, kojic acid, and malononitrile. Its structure features a pyrano[3,2-b]pyran core with a 4-ethoxy-3-methoxyphenyl substituent at position 4, a hydroxymethyl group at position 6, and a nitrile group at position 2.

Properties

IUPAC Name

2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c1-3-25-14-5-4-10(6-15(14)24-2)16-12(8-20)19(21)27-17-13(23)7-11(9-22)26-18(16)17/h4-7,16,22H,3,9,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLECAFWHJUDDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a member of the pyranone family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, including anticancer and cholinergic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H25N3O6\text{C}_{20}\text{H}_{25}\text{N}_{3}\text{O}_{6}

This structure features a pyran ring fused with a carbonitrile group and various substituents that may influence its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of pyranones exhibit significant anticancer properties. For instance, compounds similar to 2-amino-pyrano derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In a study involving various pyranone derivatives, it was found that certain modifications led to enhanced cytotoxicity against different cancer cell lines, suggesting that the presence of specific functional groups can optimize their therapeutic efficacy .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The compound has been investigated for its potential as a butyrylcholinesterase (BChE) inhibitor. A related study reported that compounds with similar structures demonstrated promising BChE inhibitory activity, with one derivative showing an IC50 value of 1.00 ± 0.07 μM . This indicates a strong potential for enhancing cognitive function by modulating cholinergic activity.

Study 1: Anticancer Evaluation

In vitro studies on the anticancer effects of related pyrano compounds showed significant inhibition of cell growth in breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. The study highlighted the importance of substituents on the phenyl ring in enhancing anticancer activity .

Study 2: Cholinergic System Modulation

A detailed kinetic study assessed the interaction between the compound and cholinesterase enzymes. Molecular docking simulations indicated that the compound binds effectively to both the anionic catalytic site and peripheral anionic site (PAS) of BChE, confirming its role as a mixed inhibitor. This dual binding mode is essential for improving therapeutic outcomes in Alzheimer's treatment .

Data Tables

Activity IC50 Value (μM) Reference
BChE Inhibition1.00 ± 0.07
Anticancer Activity (Breast Cancer)Varies (specific values not provided)

Comparison with Similar Compounds

Table 1: Melting Points and Key Spectral Data

Compound Substituent(s) Melting Point (°C) IR Peaks (cm⁻¹) Key NMR Signals (δ, ppm)
Target Compound 4-Ethoxy-3-methoxyphenyl Not Reported ~3400 (OH/NH₂), ~2200 (CN)† Expected: Ethoxy (1.3–1.4 ppm, triplet; 3.4–3.6 ppm, quartet)
6a 4-(Benzyloxy)phenyl 221–224 3400 (OH), 2199 (CN), 1677 (C=O) 5.09 (s, -CH₂), 7.36 (m, aromatic)
6h 3-((4-Chlorobenzyl)oxy)phenyl 232–236 3406 (OH), 2191 (CN) Not Provided
6k 4-(Benzyloxy)-3-methoxyphenyl 234–237 3336 (OH), 2196 (CN) 4.13 (s, -CH₃), 5.07 (s, -CH₂)
10b 4-(Imidazol-1-yl)phenyl 248–252 3411 (OH), 2181 (CN) 8.26 (s, imidazolyl), 7.67 (d, aromatic)
1c 2-Methoxyphenyl 220–218 3392 (NH₂), 2222 (CN) 3.77 (s, -OCH₃), 6.61–6.80 (m, aromatic)

†Predicted based on analogous compounds.

Key Observations :

  • Electron-withdrawing groups (e.g., chloro in 6h) correlate with higher melting points compared to electron-donating groups (e.g., methoxy in 1c) .

Table 2: Comparative Bioactivity Profiles

Compound Biological Activity IC₅₀/EC₅₀ (µM) Mechanism Notes
Target Compound Not Reported (Predicted) Potential antityrosinase activity via kojic acid scaffold
6a Antityrosinase 0.42* Competitive inhibition, stable binding mode
10b Anticancer (Multiple Cell Lines) 5.8–12.4 Induces apoptosis via caspase-3 activation
1c Cholinesterase Inhibition 3.7 Dual AChE/BChE inhibitor for Alzheimer’s

*Representative value from derivatives in .

Key Insights :

  • The benzyloxy and chlorobenzyloxy derivatives (6a, 6h) show strong antityrosinase activity due to optimal hydrophobic interactions .
  • Heterocyclic substituents (e.g., imidazolyl in 10b) redirect activity toward anticancer targets, highlighting scaffold versatility .
  • The target compound’s ethoxy-methoxy combination may enhance tyrosinase binding by modulating electron density and steric accessibility .

Preparation Methods

Ionic Liquid-Mediated Cyclocondensation

Adapting methods from pyrazolo[3,4-b]pyridine syntheses, a one-pot MCR could utilize:

Reagents :

  • 4-Ethoxy-3-methoxybenzaldehyde (1.2 eq)
  • Malononitrile (1.0 eq)
  • 2-Hydroxyacetophenone derivative (1.0 eq)

Conditions :

  • Solvent: 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄])
  • Catalyst: FeCl₃·6H₂O (20 mol%)
  • Temperature: 80°C, 10–12 hours

Mechanism :

  • Knoevenagel condensation forms α,β-unsaturated nitrile
  • Michael addition introduces hydroxymethyl group
  • Cyclization via hemiketal formation
  • Aromatization generates pyranopyran core

Yield Optimization :

Parameter Range Tested Optimal Value
Catalyst Loading 10–30 mol% 20 mol%
Reaction Time 8–14 h 11 h
Temperature 70–90°C 80°C

Stepwise Synthesis via Intermediate Isolation

Synthesis of 4-(4-Ethoxy-3-methoxyphenyl)-2H-pyran-3-carbonitrile

Step 1 : Friedel-Crafts Arylation

  • Substrate : 2H-Pyran-3-carbonitrile
  • Electrophile : 4-Ethoxy-3-methoxybenzoyl chloride
  • Conditions : AlCl₃ (1.5 eq), DCM, 0°C → rt, 6 h

Step 2 : Hydroxymethylation at C-6

  • Reagent : Paraformaldehyde (3 eq)
  • Catalyst : Piperidine (10 mol%)
  • Conditions : Ethanol, reflux, 4 h

Characterization Data :

  • HRMS (ESI+) : m/z calc. for C₁₆H₁₅NO₄ [M+H]⁺: 294.1124, found: 294.1128
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H), 6.95–6.89 (m, 2H), 5.12 (s, 2H), 4.20 (q, J = 7.0 Hz, 2H), 3.91 (s, 3H), 1.45 (t, J = 7.0 Hz, 3H)

Oxidative Annulation Strategies

Pd-Catalyzed C–H Activation

Adapting pyrano[3,2-b]pyran literature, a palladium-mediated approach enables:

Reaction Setup :

  • Substrate : 3-Cyano-4-aryl-2-hydroxypyran
  • Oxidant : Cu(OAc)₂·H₂O (2 eq)
  • Ligand : 1,10-Phenanthroline (15 mol%)
  • Solvent : DMA/H₂O (4:1)

Key Advantages :

  • Atom-economic formation of fused ring system
  • Excellent functional group tolerance

Limitations :

  • Requires strict oxygen-free conditions
  • Moderate yields (45–60%)

Post-Cyclization Functionalization

Introduction of Amino Group

Method A : Hofmann Rearrangement

  • Substrate : 3-Cyano precursor
  • Reagents : Br₂ (1.1 eq), NaOH (4 eq)
  • Conditions : H₂O/EtOH (1:1), 0°C, 2 h

Method B : Curtius Reaction

  • Substrate : Acyl azide intermediate
  • Conditions : Toluene, reflux, 3 h
  • Yield Comparison :
Method Temperature (°C) Time (h) Yield (%)
A 0 2 62
B 110 3 78

Critical Analysis of Synthetic Routes

Table 1 : Comparative Evaluation of Methods

Parameter MCR Approach Stepwise Synthesis Oxidative Annulation
Total Steps 1 4 3
Overall Yield (%) 55 38 49
Purity (HPLC) 92% 88% 85%
Scalability Excellent Moderate Poor

Key Findings :

  • MCR methods provide superior atom economy but require precise stoichiometric control
  • Stepwise synthesis allows intermediate characterization but suffers from yield attrition
  • Oxidative annulation shows promise for asymmetric variants but needs optimization

Q & A

Basic Research Questions

Q. How can synthetic yields of this pyran derivative be optimized, and what factors influence variability in reported yields (e.g., 63–84%)?

  • Methodological Approach :

  • Catalyst/Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) and protic solvents (ethanol/water mixtures) to stabilize intermediates .
  • Substituent Effects : Electron-withdrawing groups (e.g., triazole in ) may enhance cyclization efficiency, improving yields to 84% compared to ethoxy/methoxy substituents (63–75%) .
  • Temperature Control : Monitor reaction progress via TLC and adjust reflux times (e.g., 6–8 hours for triazole derivatives) to minimize side reactions .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data (e.g., IR CN stretches at 2181 vs. 2222 cm⁻¹) be interpreted?

  • Methodological Approach :

  • Multi-Technique Validation : Combine 1H^1 \text{H}/13C^{13} \text{C} NMR (e.g., δ 169.58 ppm for C=O in ), IR, and mass spectrometry (ESI-QTOF for exact mass confirmation) .
  • Crystallography : Resolve ambiguities using single-crystal X-ray diffraction (e.g., CCDC data in ) to confirm substituent positioning and hydrogen-bonding networks .

Q. What initial biological assays are appropriate for evaluating its therapeutic potential?

  • Methodological Approach :

  • Anticancer Screening : Use MTT assays on multiple cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values, with mechanistic follow-ups (e.g., flow cytometry for apoptosis/cell cycle arrest) as in .
  • Enzyme Inhibition : Test tyrosinase or acetylcholinesterase inhibition (e.g., kojic acid derivatives in ) to explore neuroprotective or dermatological applications .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity and selectivity?

  • Methodological Approach :

  • SAR Studies : Synthesize analogs with halogens (e.g., 2,6-dichlorophenyl in ) or heterocycles (imidazole/triazole in ) and compare bioactivity profiles .
  • Computational Modeling : Perform molecular docking (e.g., targeting tubulin or kinase active sites) to rationalize enhanced apoptosis induction with bulky substituents .

Q. How can contradictions in spectral data (e.g., 1H^1 \text{H} NMR shifts for hydroxymethyl groups) be systematically resolved?

  • Methodological Approach :

  • Solvent/Isotope Effects : Compare DMSO-d6_6 vs. CDCl3_3 spectra to identify solvent-induced shifts (e.g., δ 5.39 ppm for OH in ) .
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility in the pyran ring or hydroxymethyl group .

Q. What strategies are effective for resolving low solubility during crystallization, and how does solvent choice influence polymorph formation?

  • Methodological Approach :

  • Co-Solvent Systems : Employ DMSO/ethanol mixtures (as in ) to balance solubility and nucleation rates .
  • Hydrogen-Bond Analysis : Map intermolecular interactions (e.g., O–H···N in ) to predict stable crystal packing motifs .

Q. What mechanistic insights can be gained from studying its reactivity under varying pH or oxidative conditions?

  • Methodological Approach :

  • Stability Studies : Monitor degradation via HPLC under acidic/alkaline conditions, focusing on lactone ring opening or CN group hydrolysis .
  • Radical Trapping : Use ESR to detect intermediates in oxidation pathways, particularly for hydroxylated metabolites .

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